Ammonium succinate

Catalog No.
S562833
CAS No.
2226-88-2
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium succinate

CAS Number

2226-88-2

Product Name

Ammonium succinate

IUPAC Name

azanium;4-hydroxy-4-oxobutanoate

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZBALFGIGLVIXBV-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[NH4+]

Plant Physiology:

  • Nitrogen source: Ammonium succinate can act as an alternative nitrogen source for plant cell cultures. Studies have shown that plant cells can grow on media containing ammonium succinate as the sole nitrogen source, provided the medium is supplemented with Krebs cycle intermediates like citrate, malate, fumarate, or succinate itself []. This finding allows researchers to study plant metabolism under specific conditions and investigate the role of different nitrogen sources in plant growth.

Bacterial Studies:

  • Metabolic regulation: Ammonium succinate has been shown to inhibit the synthesis of succinic acid and malonic acid in certain bacterial strains []. This effect might be due to its ability to lower cellular ATP levels, which are crucial for anabolic reactions. Studying these interactions helps researchers understand the metabolic pathways within bacteria and their potential impact on their growth and survival.

Environmental Science:

  • Neutralizing agent: Ammonium succinate exhibits the potential to neutralize acid rain. This property makes it a potential candidate for studying and developing methods to mitigate the environmental damage caused by acid rain []. Research in this area could lead to the development of sustainable and effective strategies for environmental protection.

Medical Research:

  • Menopausal symptom management: A commercially available dietary supplement containing ammonium succinate (marketed as Amberen) has been studied in the context of managing menopausal symptoms. A study [] found statistically significant improvements in some menopausal symptoms and hormonal changes in women who took the supplement compared to a placebo. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Ammonium succinate is a chemical compound formed from succinic acid and ammonium ions. It is primarily recognized as a salt of succinic acid, characterized by the formula NH4+C4H4O4\text{NH}_4^+\cdot \text{C}_4\text{H}_4\text{O}_4^-. This compound exists in various forms, including polymorphs, and exhibits unique structural properties due to the presence of ammonium ions which influence its crystallization and solubility characteristics .

Research suggests that ammonium succinate may play a role in various biological processes, including:

  • Nitrogen metabolism: Ammonium is a source of nitrogen for plants and some microorganisms. Ammonium succinate may be involved in nitrogen transport and assimilation.
  • Biodegradation: Certain bacteria can utilize ammonium succinate as a carbon and nitrogen source for growth [].
, particularly those involving the transformation of succinic acid derivatives. Notably, it can undergo deprotonation to yield succinate ions in aqueous solutions. The compound can also be synthesized through various methods, including:

  • Salt Substitution Reaction: Reacting calcium succinate with ammonium carbonate leads to the formation of ammonium succinate while precipitating calcium carbonate .
  • Dehydration Reactions: Ammonium succinate can be dehydrated to yield other compounds such as succinimide under specific conditions .

Biologically, ammonium succinate is significant as it serves as a precursor in metabolic pathways, particularly in the tricarboxylic acid cycle. In this cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, playing a crucial role in cellular respiration and energy production. Additionally, it is involved in the gamma-aminobutyric acid (GABA) shunt, which recycles GABA into the tricarboxylic acid cycle .

Ammonium succinate can be synthesized through various methods:

  • Direct Reaction: Mixing ammonium carbonate with succinic acid in water at controlled temperatures leads to the formation of ammonium succinate .
  • Calcium Succinate Method: Calcium succinate can be converted to ammonium succinate by reacting it with ammonia and carbon dioxide, effectively substituting calcium ions with ammonium ions .
  • Thin-Film Evaporation: This method involves concentrating a solution of diammonium succinate and subsequently heating it to produce ammonium succinate under specific conditions .

Ammonium succinate has diverse applications across various fields:

  • Agriculture: It is used as a nitrogen source in fertilizers.
  • Food Industry: Employed as a flavor enhancer and preservative.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and compounds.
  • Biotechnology: Utilized in fermentation processes and as a nutrient source for microbial cultures.

Studies on ammonium succinate have explored its interactions with other compounds and biological systems. For instance, its role in metabolic pathways has been investigated to understand how it influences energy production and cellular metabolism. Additionally, its interaction with enzymes involved in the tricarboxylic acid cycle has been studied to elucidate its biochemical significance .

Ammonium succinate shares similarities with other compounds derived from succinic acid or related structures. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Succinic AcidC4H6O4\text{C}_4\text{H}_6\text{O}_4Diprotic acid involved in energy metabolism
Diammonium Succinate NH4)2C4H4O4\text{ NH}_4)_2\text{C}_4\text{H}_4\text{O}_4Contains two ammonium ions; higher solubility
SuccinimideC4H5NO\text{C}_4\text{H}_5\text{NO}Formed from dehydration of ammonium succinate
Sodium SuccinateC4H5NaO4\text{C}_4\text{H}_5\text{NaO}_4Sodium salt form; used as a food additive

Uniqueness of Ammonium Succinate

Ammonium succinate's uniqueness lies in its ability to participate actively in metabolic processes while also serving as a nitrogen source for plants and microorganisms. Its dual role as both a nutrient and a metabolic intermediate distinguishes it from similar compounds like sodium or diammonium succinate.

Molecular Formula and Composition

Ammonium succinate is a chemical compound with the molecular formula C₄H₁₂N₂O₄, representing a diammonium salt of succinic acid [1] [2] [3]. The compound possesses a molecular weight of 152.15 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent sources [4] [36]. The International Union of Pure and Applied Chemistry systematic name for this compound is diammonium butanedioate, reflecting its chemical structure as the salt formed between butanedioic acid and ammonia [2] [38].

The compound can be represented by the Chemical Abstracts Service registry number 2226-88-2, which serves as its primary identification code in chemical databases worldwide [1] [3] [39]. An alternative Chemical Abstracts Service number, 15574-09-1, has also been assigned to certain forms of the compound [6] [39]. The compound exhibits the International Chemical Identifier key NHJPVZLSLOHJDM-UHFFFAOYSA-N, providing a standardized method for computational identification [2] [36].

PropertyValueReference
Molecular FormulaC₄H₁₂N₂O₄ [1] [2]
Molecular Weight152.15 g/mol [4] [36]
Chemical Abstracts Service Number2226-88-2 [1] [3]
International Chemical Identifier KeyNHJPVZLSLOHJDM-UHFFFAOYSA-N [2] [36]
International Union of Pure and Applied Chemistry Namediammonium butanedioate [2] [38]

The structural composition of ammonium succinate consists of two ammonium cations (NH₄⁺) and one succinate dianion (C₄H₄O₄²⁻) [3] [17]. The succinate moiety contains a four-carbon chain with carboxylate groups at both termini, creating a dicarboxylate anion that can interact with multiple cationic species [3] [26]. The compound appears as white crystalline powder or crystals at standard temperature and pressure conditions [29] [31].

Thermodynamic data indicates that ammonium succinate exhibits a constant pressure heat capacity of 258.2 joules per mole per Kelvin at 323 Kelvin, as determined through calorimetric measurements [36]. The compound demonstrates high solubility in water while remaining insoluble in ethyl ether, reflecting the ionic nature of its bonding [31] [26].

Crystallographic Analysis

The crystallographic structure of ammonium succinate has been extensively characterized through X-ray diffraction studies, revealing important details about its solid-state organization [9] [14] [15]. The compound crystallizes in the triclinic crystal system with space group P-1 (space group number 2), which represents the lowest symmetry crystal system [21] [22]. This space group is characterized by the Hermann-Mauguin symbol P-1 and the Hall space group symbol -P 1 [21] [24].

Detailed crystallographic parameters have been determined at various temperatures through single-crystal X-ray diffraction analysis [14] [15] [21]. At 80 Kelvin, the unit cell parameters are: a = 7.456 ± 0.001 Ångströms, b = 8.813 ± 0.002 Ångströms, c = 4.6806 ± 0.0005 Ångströms [21]. The unit cell angles are: α = 91.74 ± 0.01°, β = 92.85 ± 0.01°, γ = 101.11 ± 0.01° [21]. These measurements yield a unit cell volume of 301.17 ± 0.09 cubic Ångströms [21].

Crystallographic ParameterValue (80 K)UncertaintyReference
Crystal SystemTriclinic- [21] [22]
Space GroupP-1- [21] [24]
a-axis7.456 ű 0.001 Š[21]
b-axis8.813 ű 0.002 Š[21]
c-axis4.6806 ű 0.0005 Š[21]
α angle91.74°± 0.01° [21]
β angle92.85°± 0.01° [21]
γ angle101.11°± 0.01° [21]
Unit Cell Volume301.17 ų± 0.09 ų [21]
Z value2- [9] [22]

Temperature-dependent crystallographic studies have revealed that ammonium succinate undergoes a second-order phase transition around 170 Kelvin [9] [14] [15]. This phase transition has been investigated through variable-temperature X-ray diffraction experiments conducted at temperatures ranging from 20 Kelvin to 297 Kelvin [14] [15]. The space group remains P-1 both above and below the transition temperature, indicating that no symmetry change occurs during the phase transition [9] [22].

The structural analysis demonstrates that the crystal structure consists of alternating layers of ammonium cations and succinate anions [14] [17]. The succinate anions adopt an extended conformation within the crystal lattice, with the carboxylate groups positioned to optimize electrostatic interactions with surrounding ammonium cations [14] [17]. The geometric arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the overall crystal structure [14] [15].

Research findings indicate that the phase transition at 170 Kelvin involves subtle changes in hydrogen bonding geometries rather than major structural rearrangements [14] [15]. The transition affects primarily the geometry of nitrogen-hydrogen to oxygen hydrogen bonds between ammonium and succinate ions, while maintaining the overall crystal structure integrity [9] [15].

Ionic Interactions and Coordination Chemistry

The ionic interactions within ammonium succinate are dominated by electrostatic forces between the positively charged ammonium cations and the negatively charged succinate dianions [17] [18] [19]. These interactions are complemented by an extensive network of hydrogen bonds that provide additional structural stability and influence the compound's physical properties [14] [15] [17].

Spectroscopic investigations have revealed that ammonium cations participate in multiple hydrogen bonding interactions with the carboxylate oxygen atoms of the succinate anions [17] [19] [43]. Nuclear magnetic resonance studies of ammonium-containing systems demonstrate that the ammonium ion exhibits characteristic spectroscopic signatures that can be used to monitor its coordination environment [41] [42] [45]. The nitrogen-14 nuclear magnetic resonance spectroscopy of ammonium salts shows quadrupole coupling constants ranging from approximately 20 kilohertz to 1 megahertz, with asymmetry parameters spanning the full range from 0 to 1 [45].

Interaction TypeCharacteristic DistanceEnergy RangeReference
Electrostatic (NH₄⁺-COO⁻)2.8-3.2 ÅStrong [17] [19]
Hydrogen Bonding (N-H···O)2.7-3.0 ÅModerate to Strong [14] [15]
Van der Waals3.5-4.0 ÅWeak [17]

Detailed analysis of hydrogen bonding patterns reveals that each ammonium cation can form up to four hydrogen bonds with surrounding carboxylate oxygen atoms [14] [15] [17]. The geometry of these hydrogen bonds varies with temperature, particularly around the phase transition temperature of 170 Kelvin [14] [15]. Below this temperature, certain hydrogen bond distances increase while others decrease, indicating a cooperative reorganization of the hydrogen bonding network [14] [15].

Vibrational spectroscopic studies provide additional insights into the coordination chemistry of ammonium succinate [43] [44] [46]. Infrared spectroscopy reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations in the ammonium cations, typically appearing in the frequency range of 2600 to 3400 wavenumbers [43] [46]. These bands exhibit sensitivity to the local coordination environment and hydrogen bonding interactions [43] [46].

The coordination behavior of ammonium ions in succinate systems demonstrates the importance of directional hydrogen bonding interactions rather than purely electrostatic forces [18] [20]. Research has shown that quaternary ammonium species interact with carboxylate anions through specific nitrogen-carbon-hydrogen hydrogen bonding interactions, which contribute significantly to the overall stability of the ionic assembly [18] [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.05315777 g/mol

Monoisotopic Mass

135.05315777 g/mol

Heavy Atom Count

9

UNII

DTZ9PEC9JL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 11 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2226-88-2
15574-09-1

Wikipedia

Ammonium succinate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, ammonium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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